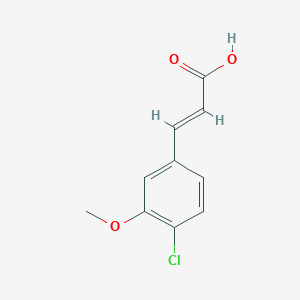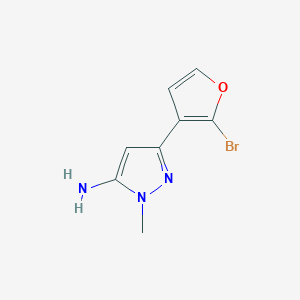
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a brominated furan ring attached to a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the bromination of a furan derivative followed by the formation of the pyrazole ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination of the furan ring. The brominated furan is then subjected to a cyclization reaction with appropriate hydrazine derivatives to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Functionalized derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and the pyrazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Bromofuran-3-yl)pyridine: Another brominated furan derivative with a pyridine ring instead of a pyrazole.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups, used in the synthesis of polymers and other materials.
5-Hydroxy-methylfurfural: A furan derivative obtained from biomass, used as a platform chemical for various applications.
Uniqueness
3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of both a brominated furan ring and a pyrazole moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H8BrN3O |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
5-(2-bromofuran-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3O/c1-12-7(10)4-6(11-12)5-2-3-13-8(5)9/h2-4H,10H2,1H3 |
Clé InChI |
GPHDCXJEFYVFQQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=C(OC=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


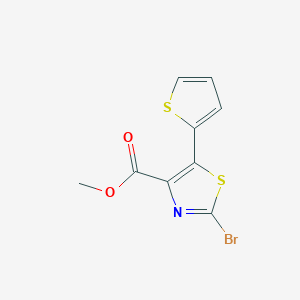
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
![6-(3-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13242488.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol](/img/structure/B13242494.png)

![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B13242500.png)
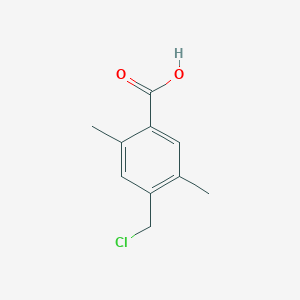



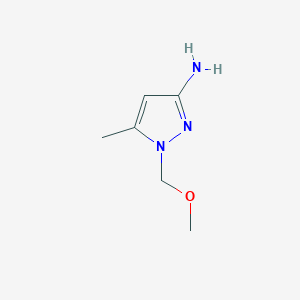
![4-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B13242528.png)
![5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13242535.png)
